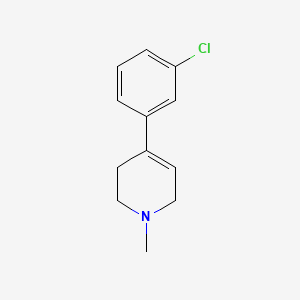
Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a 3-chlorophenyl group and a tetrahydro-1-methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- typically involves the reaction of 3-chlorobenzaldehyde with 1-methyl-1,2,3,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- Pyridine, 4-(3-bromophenyl)-1,2,3,6-tetrahydro-1-methyl-
- Pyridine, 4-(3-fluorophenyl)-1,2,3,6-tetrahydro-1-methyl-
- Pyridine, 4-(3-methylphenyl)-1,2,3,6-tetrahydro-1-methyl-
Uniqueness
Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
生物活性
Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- (CAS No. 3014741), is a nitrogen-containing heterocyclic compound with significant biological activity. Its structure features a tetrahydropyridine ring substituted with a chlorophenyl group, which influences its pharmacological properties. This article presents an overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₁₄ClN
- Molecular Weight : 207.70 g/mol
- CAS Number : 3014741
- Synonyms : 1-Methyl-4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine
Pyridine derivatives often exhibit diverse biological activities due to their ability to interact with various molecular targets. The specific mechanisms of action for pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- include:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential as inhibitors of phosphodiesterase (PDE) enzymes. For instance, studies indicate that structural modifications can enhance their potency against PDE4, which is implicated in inflammatory responses and other physiological processes .
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating neurotransmitter levels and receptor activities. This has been linked to potential therapeutic applications in neurodegenerative diseases .
Antimalarial Activity
Recent studies have explored the antimalarial potential of pyridine derivatives. For example, modifications to similar pyridine structures have resulted in compounds that inhibit the PfATP4 sodium pump in Plasmodium falciparum, demonstrating significant in vitro efficacy . While specific data on the chlorophenyl-substituted pyridine is limited, its structural similarity suggests a potential for similar activity.
Anticancer Properties
Research indicates that pyridine derivatives can exhibit anticancer activity through multiple pathways:
- Apoptosis Induction : Certain analogs promote apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .
Case Studies and Research Findings
Several studies have documented the biological activities of pyridine derivatives:
- Study on PDE Inhibition :
- Neuroprotective Effects :
- Antimalarial Efficacy :
Data Table: Summary of Biological Activities
属性
CAS 编号 |
13458-14-5 |
|---|---|
分子式 |
C12H14ClN |
分子量 |
207.70 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H14ClN/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-5,9H,6-8H2,1H3 |
InChI 键 |
FKLWAGSVAKNRAS-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(=CC1)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















